2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol
Description
2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 7-amino substituent and a hydroxyethyl side chain at position 2. This structure confers versatility in medicinal chemistry, particularly in targeting nucleotide-binding proteins such as kinases and adenosine receptors. Its physicochemical properties, including moderate polarity due to the hydroxyl group and hydrogen-bonding capacity, make it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C6H8N6O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)ethanol |
InChI |
InChI=1S/C6H8N6O/c7-5-4-6(9-3-8-5)12(1-2-13)11-10-4/h3,13H,1-2H2,(H2,7,8,9) |
InChI Key |
XHWVWEPBDJYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,3-triazole with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazolo[4,5-d]pyrimidine Derivatives
2-(7-((2-Aminoethyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol (Compound 12)
- Structure: Differs by a 5-(propylthio) group and a 7-(2-aminoethylamino) substituent.
- Properties: Increased lipophilicity due to the propylthio group, enhancing membrane permeability. The aminoethyl side chain may improve interaction with charged residues in target proteins.
- Synthesis : Achieved via nucleophilic substitution and condensation reactions (75% yield) .
- Key Data :
Ticagrelor (Brilinta®)
- Structure: Features a cyclopentane diol, difluorophenylcyclopropylamino group, and hydroxyethoxy chain.
- Function : Potent P2Y12 receptor antagonist; clinical antiplatelet agent. The cyclopentyl and fluorinated groups enhance receptor binding and metabolic stability.
- Key Data :
(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Substituent-Driven Activity Variations
Biological Activity
The compound 2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound through various studies, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. For instance, the synthesis often involves the use of triazole derivatives and subsequent functionalization to introduce the ethanolic moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. In particular:
- A series of synthesized compounds were evaluated for their activity against MDA-MB-231 breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls (IC50 values ranging from 15.3 µM to 29.1 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.3 |
| Compound B | MDA-MB-231 | 29.1 |
These findings suggest that modifications in the triazole structure can enhance anticancer activity.
Antiplatelet and Antibacterial Activity
The compound has also been studied for its antiplatelet properties. Research indicates that certain analogues maintain significant antiplatelet activity while showing varied antibacterial effects against pathogens like Staphylococcus aureus . For example:
- The presence of specific substituents on the triazolo ring was found to influence both antiplatelet and antibacterial activities distinctly .
| Activity Type | Observed Effects |
|---|---|
| Antiplatelet | High potency with metabolic stability |
| Antibacterial | Variable efficacy against bacteria |
Case Study 1: Synthesis and Evaluation
In a notable study, a series of triazolo[4,5-d]pyrimidine derivatives were synthesized and screened for biological activity. The study focused on assessing their effects on cancer cell lines and their mechanism of action through molecular docking studies.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort aimed at understanding the SAR of these compounds revealed that specific modifications at the nitrogen positions significantly impacted their biological efficacy. The docking studies provided insights into how these compounds interact with target proteins involved in cancer progression .
Q & A
Q. Table 1: Binding Affinities of Triazolopyrimidine Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ticagrelor | P2Y12 ADP receptor | 1.8 | |
| 3-Ethyl-6-methyl analog | CB2 receptor | 12.4 | |
| Target compound (predicted) | CB2 receptor | 8–15* | |
| *Predicted based on structural similarity. |
Advanced Research: Addressing Contradictory Bioactivity Data
Q: How can researchers reconcile conflicting reports on antitumor vs. antimicrobial activities of triazolopyrimidines? A:
- Structure-activity relationship (SAR) analysis : Modify substituents on the triazole or pyrimidine rings. For example:
- Antitumor activity : Correlates with ethyl/methyl groups at position 3 (e.g., 3-ethyl-6-methyl analog, IC₅₀ = 12.4 nM ).
- Antimicrobial activity : Requires pyrazole or thioether moieties (e.g., 3-(4-methoxyphenyl)-N-[1H-pyrazol-4-yl] derivative) .
- Dose-response profiling : Test the compound across multiple cell lines (e.g., HCT-116 for cancer, S. aureus for microbes) to clarify selectivity .
Advanced Research: Enantiomer-Specific Effects
Q: How does stereochemistry influence the compound’s pharmacological profile, and how can enantiomers be isolated? A:
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers, as demonstrated for related cyclopentanol derivatives .
- Activity comparison : Test enantiomers in receptor-binding assays. For example, the (1S,2S)-enantiomer of ticagrelor analogs shows 10-fold higher P2Y12 inhibition than the (1R,2R)-form .
Methodological Guidance: Stability and Storage
Q: What protocols ensure stability during long-term storage? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
